molecular formula C18H22N2O4 B3891392 1-(2,5-dimethoxybenzyl)-4-(2-furoyl)piperazine

1-(2,5-dimethoxybenzyl)-4-(2-furoyl)piperazine

Cat. No. B3891392
M. Wt: 330.4 g/mol
InChI Key: BZHPZCCVDRKQAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,5-dimethoxybenzyl)-4-(2-furoyl)piperazine, also known as DFMDP, is a synthetic compound that belongs to the class of piperazine derivatives. It has gained significant attention in the scientific community due to its potential therapeutic applications.

Mechanism of Action

The exact mechanism of action of 1-(2,5-dimethoxybenzyl)-4-(2-furoyl)piperazine is not fully understood. However, it is believed to exert its effects by modulating various signaling pathways involved in inflammation, cell proliferation, and apoptosis. This compound has been shown to inhibit the activity of NF-κB, a transcription factor that plays a crucial role in inflammation and cancer. It also inhibits the activity of MAPKs, which are involved in cell proliferation and apoptosis.
Biochemical and Physiological Effects
This compound has been shown to exhibit various biochemical and physiological effects in preclinical studies. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. It also inhibits the expression of COX-2, an enzyme involved in the production of prostaglandins that play a crucial role in inflammation. This compound has been shown to induce apoptosis in cancer cells by activating caspase-3 and -9. It also protects neurons from oxidative stress-induced damage by reducing the production of reactive oxygen species and increasing the expression of antioxidant enzymes.

Advantages and Limitations for Lab Experiments

1-(2,5-dimethoxybenzyl)-4-(2-furoyl)piperazine has several advantages for lab experiments. It is a stable and easily synthesized compound that can be easily purified and characterized using various analytical techniques. It also exhibits potent anti-inflammatory, anti-tumor, and neuroprotective effects in preclinical studies. However, its limitations include its low solubility in water, which may limit its bioavailability and efficacy in vivo. It also requires further studies to determine its toxicity and potential side effects.

Future Directions

1-(2,5-dimethoxybenzyl)-4-(2-furoyl)piperazine has several potential future directions for research. It can be further studied for its potential therapeutic applications in various fields such as cancer, inflammation, and neurological disorders. It can also be used as a lead compound for the development of more potent and selective derivatives. Further studies are also required to determine its toxicity and potential side effects in vivo.

Scientific Research Applications

1-(2,5-dimethoxybenzyl)-4-(2-furoyl)piperazine has been extensively studied for its potential therapeutic applications in various fields such as cancer, inflammation, and neurological disorders. It has been shown to exhibit anti-inflammatory, anti-tumor, and neuroprotective effects in preclinical studies.

properties

IUPAC Name

[4-[(2,5-dimethoxyphenyl)methyl]piperazin-1-yl]-(furan-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O4/c1-22-15-5-6-16(23-2)14(12-15)13-19-7-9-20(10-8-19)18(21)17-4-3-11-24-17/h3-6,11-12H,7-10,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZHPZCCVDRKQAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)CN2CCN(CC2)C(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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